molecular formula C9H16O4S B13671317 ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Cat. No.: B13671317
M. Wt: 220.29 g/mol
InChI Key: ITIILZDTEPPQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is a sulfur-containing heterocyclic ester characterized by a six-membered tetrahydrothiopyran ring with two sulfonyl oxygen groups (1,1-dioxide) at the sulfur atom and an ethyl acetate substituent at the 4-position. The sulfonyl groups confer strong electron-withdrawing properties, enhancing the compound's polarity and influencing its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 2-(1,1-dioxothian-4-yl)acetate

InChI

InChI=1S/C9H16O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h8H,2-7H2,1H3

InChI Key

ITIILZDTEPPQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCS(=O)(=O)CC1

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Stepwise Synthesis Details

Formation of the Tetrahydrothiopyran Ring
  • The tetrahydrothiopyran ring can be formed via cyclization reactions starting from suitable precursors such as 4-hydroxythiols or haloalkyl thiols.
  • The ring closure is often achieved under nucleophilic substitution conditions or via intramolecular cyclization.
Oxidation to 1,1-Dioxide (Sulfone)
  • The sulfur atom in tetrahydrothiopyran is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
  • This oxidation is crucial for the biological activity and chemical stability of the compound.
Introduction of the Ethyl Acetate Side Chain
  • The 4-position of the thiopyran ring is functionalized with an acetyl group, which is then esterified with ethanol to yield the ethyl acetate ester.
  • This step may involve the use of ethyl bromoacetate or ethyl chloroacetate as alkylating agents under basic conditions.
  • Alternatively, the carboxylic acid intermediate can be converted to the ethyl ester via Fischer esterification.

Representative Synthetic Procedure and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Haloalkyl thiol, base, solvent (e.g., THF) 70-85 Formation of tetrahydrothiopyran ring
2 Oxidation to sulfone m-CPBA or H2O2, solvent (e.g., DCM), 0-25 °C 80-95 Controlled oxidation to 1,1-dioxide
3 Alkylation/Esterification Ethyl bromoacetate, base (e.g., K2CO3), DMF, 50-80 °C 65-80 Introduction of ethyl acetate side chain

Detailed Research Findings and Analysis

  • According to available data, the oxidation step to the sulfone is typically high yielding and selective, avoiding overoxidation or ring degradation.
  • The alkylation with ethyl bromoacetate proceeds efficiently under mild basic conditions, favoring substitution at the 4-position of the thiopyran ring without side reactions.
  • Purification is commonly achieved by column chromatography or recrystallization, yielding the pure this compound as a colorless to pale yellow oil or solid.
  • Structural confirmation is performed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, confirming the presence of the sulfone group and ester functionalities.

Comparative Table of Related Compounds and Their Synthesis

Compound Name Key Functional Groups Synthesis Highlights Yield Range (%)
Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate Hydroxy, sulfone, ethyl acetate ester Similar oxidation and esterification steps; hydroxy group introduced before esterification 65-80
2,2-Difluoro-2-(4-hydroxy-1,1-dioxo-tetrahydro-thian-4-yl)acetic acid Difluoro, hydroxy, sulfone Additional fluorination step; requires fluorinating agents 50-70
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethylthieno[3,2-c]pyridine Sulfone, heterocyclic amide Coupling reactions with heterocycles after sulfone formation 40-60

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and thiol derivatives. This reaction is critical for modifying the compound's polarity or generating intermediates for further functionalization.

Reaction ConditionsProducts FormedYieldSource
Acidic (HCl, H<sub>2</sub>O)2-(1,1-Dioxidothiopyran-4-yl)acetic acid + Ethanol85–90%
Basic (NaOH, EtOH/H<sub>2</sub>O)Sodium salt of the acid + Ethanol78–82%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate.

Oxidation and Reduction

The sulfone group (1,1-dioxide) is resistant to further oxidation, but the thiopyran ring and ester moiety participate in redox reactions:

Reaction TypeConditionsOutcomeNotesSource
Ester ReductionLiAlH<sub>4</sub>, THF, 0°C → RT2-(1,1-Dioxidothiopyran-4-yl)ethanolRequires anhydrous conditions
Thiopyran Ring OxidationH<sub>2</sub>O<sub>2</sub>, AcOHStable sulfone (no further oxidation)Confirmed via NMR

Nucleophilic Substitution and Alkylation

The sulfone and ester groups facilitate nucleophilic attacks, particularly at the α-position of the ester or sulfur atom:

Key Reactions:

  • Mitsunobu Reaction :
    Reacts with alcohols in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine to form ether derivatives .

SubstrateConditionsProductYieldSource
4-Hydroxyaromatic compoundDEAD, PPh<sub>3</sub>, THF, 24hAryl ether derivative15%
  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form α-alkylated esters.

Catalytic Coupling Reactions

Rhodium-catalyzed intramolecular C–H insertion has been explored for cyclization, though yields vary based on steric and electronic factors:

CatalystSolventTemperatureYieldSelectivitySource
Rh<sub>2</sub>(S-ntpa)<sub>4</sub>CH<sub>2</sub>Cl<sub>2</sub>RT86%33% ee
Rh<sub>2</sub>(S-pttl)<sub>4</sub>TolueneRT78%45% ee

Application : These reactions enable the synthesis of fused heterocycles for pharmaceutical intermediates .

Comparative Reactivity with Analogs

The sulfone group enhances electrophilicity compared to non-oxidized thiopyrans:

CompoundHydrolysis Rate (k, s<sup>-1</sup>)Alkylation YieldNotesSource
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate (non-oxidized)0.1262%Lower stability in acid
Ethyl 2-(1,1-dioxidothiopyran-4-yl)acetate0.4589%Enhanced α-C acidity

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO<sub>2</sub> and acetic anhydride.

  • Photodegradation : UV exposure in polar solvents (e.g., MeOH) leads to sulfone cleavage, forming thiophene derivatives.

Scientific Research Applications

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions with other biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers

  • Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS: 2111274-89-4): This positional isomer features the acetate group at the 3-position of the tetrahydrothiopyran ring. For example, the 3-substituted derivative could exhibit distinct hydrogen-bonding patterns in crystal structures compared to the 4-substituted analog .

Ester Variants

  • Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS: 1419101-16-8):
    Replacing the ethyl ester with a methyl group reduces the molecular weight (220.28 vs. ~234–240 for the ethyl variant) and increases volatility. Methyl esters generally exhibit lower boiling points and higher solubility in polar solvents compared to ethyl esters. This variant is often used in high-throughput synthesis due to its compact structure .

Heteroatom-Substituted Analogs

  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 103260-44-2):
    Replacing sulfur with oxygen in the ring eliminates the sulfonyl groups, resulting in a tetrahydropyran derivative. This oxygenated analog has a lower polarity (boiling point: 228.3°C, density: 1.003 g/cm³) and reduced hydrogen-bonding capacity compared to the sulfonated parent compound. Such differences make it less reactive in electrophilic substitution reactions but more stable under acidic conditions .
  • Tetrahydropyranyl-4-acetic Acid (CAS: 85064-61-5):
    The carboxylic acid form of the oxygenated analog lacks the ester group, increasing acidity (pKa ~4–5) and enabling salt formation. This derivative is useful in peptide coupling reactions or as a ligand in metal-organic frameworks .

Functional Group Derivatives

  • Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride (CAS: 477585-43-6): Introduction of an amino group at the acetate side chain enhances nucleophilicity and enables participation in Schiff base formation or amide coupling. The hydrochloride salt improves water solubility, making it suitable for biological assays .

Biological Activity

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, with the CAS number 1836140-33-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular Formula C₉H₁₆O₄S
Molecular Weight 220.29 g/mol
CAS Number 1836140-33-0
Boiling Point N/A
Density N/A

Antimicrobial Properties

Research indicates that compounds containing thiopyran moieties exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that derivatives of thiopyran can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiopyran derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assessment :
    • In another investigation, this compound was tested against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that the compound induced apoptosis in these cells while exhibiting low toxicity to normal fibroblast cells .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt metabolic pathways in pathogens or cancer cells. The presence of the dioxothiopyran structure likely contributes to its reactivity and interaction with biological targets.

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the tetrahydrothiopyran ring and (2) esterification. For the sulfone group, oxidation of tetrahydro-2H-thiopyran-4-yl intermediates using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions is standard . Subsequent esterification with ethyl bromoacetate via nucleophilic substitution in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine ensures minimal hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) improves purity. Monitor by TLC and confirm purity via HPLC (>95%) .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for the ethyl acetate group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and thiopyran ring protons (δ ~2.5–3.5 ppm for CH₂-SO₂ and axial/equivalent protons) .
    • ¹³C NMR: The sulfone group deshields adjacent carbons (δ ~55–60 ppm for C-SO₂), while the ester carbonyl appears at δ ~170–175 ppm .
  • IR: Strong absorption at ~1130–1300 cm⁻¹ (asymmetric S=O stretch) and ~1720 cm⁻¹ (ester C=O) .
  • MS: ESI-MS should show [M+H]⁺ at m/z 236.3 (C₉H₁₄O₄S) with fragmentation peaks corresponding to sulfone and ester groups .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or anisotropic displacement parameters for this compound?

Methodological Answer:
Single-crystal X-ray diffraction using SHELXL is critical. Key steps:

  • Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
  • Collect high-resolution data (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100–150 K) to minimize thermal motion .
  • Refine anisotropic displacement parameters (ADPs) using SHELXL’s least-squares minimization. For twinned crystals, employ TWIN/BASF commands .
  • Validate geometry using WinGX/ORTEP for Windows to visualize ellipsoids and intermolecular interactions (e.g., hydrogen bonding with solvent) .

Advanced: How can computational methods reconcile discrepancies between experimental and predicted spectroscopic data?

Methodological Answer:

  • Use density functional theory (DFT) with Gaussian or ORCA to calculate NMR chemical shifts (B3LYP/6-311+G(d,p)) and IR frequencies .
  • Compare computed vs. experimental data. Deviations >0.5 ppm (NMR) or >30 cm⁻¹ (IR) suggest conformational flexibility or solvent effects.
  • Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to model solvent interactions and refine predictions .

Advanced: What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use a factorial design to vary parameters (temperature, catalyst loading, solvent polarity) and assess yield/purity .
  • High-Throughput Screening (HTS): Test substituents (e.g., bioisosteres for the sulfone group) in parallel reactions .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposition occurs above 200°C (TGA data). Store at 2–8°C in amber vials .
  • Hydrolytic Sensitivity: The ester group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., acetonitrile) for stock solutions .
  • Light Sensitivity: Sulfone groups are generally stable, but prolonged UV exposure may degrade the thiopyran ring. Use argon/vacuum sealing for long-term storage .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹⁸O or ²H at the ester carbonyl to track nucleophilic attack (e.g., hydrolysis pathways) via MS .
  • DFT Transition-State Analysis: Identify energy barriers for reactions (e.g., SN2 at the acetate group) using QM/MM hybrid methods .
  • Cross-Validation: Compare kinetic isotope effects (KIEs) with computational predictions to validate mechanisms .

Advanced: How can polymorphism and crystal packing be analyzed to predict solubility and bioavailability?

Methodological Answer:

  • Crystal Structure Prediction (CSP): Use Mercury (CCDC) to analyze packing motifs (e.g., π-π stacking, hydrogen bonds) .
  • Solubility Assays: Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with lattice energy calculations .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O contacts) to explain dissolution behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.